Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate
Description
Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate is a quinazolinone derivative characterized by a 4-bromophenyl substituent at the 3-position of the quinazolinone core, a sulfanylacetamido linker, and an ethyl ester terminal group. The bromine atom on the phenyl ring enhances electronic effects and may facilitate halogen bonding in target interactions, while the sulfanyl and acetamido groups contribute to hydrogen-bonding capacity and solubility .
Properties
CAS No. |
586984-78-3 |
|---|---|
Molecular Formula |
C20H18BrN3O4S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C20H18BrN3O4S/c1-2-28-18(26)11-22-17(25)12-29-20-23-16-6-4-3-5-15(16)19(27)24(20)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25) |
InChI Key |
DEYCDPUQDNQQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The sulfanyl group is incorporated through a nucleophilic substitution reaction with a suitable thiol reagent.
Esterification: The final step involves esterification with ethyl bromoacetate to form the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other quinazolinone and benzoxazine derivatives but differs in substituents and functional groups. Key analogs include:
Key Observations :
- The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the phenyl-substituted analog .
- The sulfanylacetamido-ethyl ester chain enhances conformational flexibility compared to rigid thiazolidinone hybrids (e.g., compound 5 in ).
- Benzoxazine derivatives (e.g., compound 6c ) replace the quinazolinone core with an oxygen-containing heterocycle, reducing sulfur-mediated reactivity.
Physicochemical Properties
Notable Trends:
- Bromine increases lipophilicity but reduces aqueous solubility.
- Benzoxazines exhibit higher polarity and thermal stability due to their oxygen-rich structure .
Biological Activity
Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate, with the CAS number 586984-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core which is known for diverse biological activities. The presence of the bromophenyl group and the sulfanyl moiety enhances its pharmacological profile.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have exhibited significant antibacterial and antifungal activities. This compound is hypothesized to possess similar properties due to its structural features.
| Study | Activity | Findings |
|---|---|---|
| Pandey et al. (2009) | Antibacterial | Demonstrated effectiveness against various bacterial strains. |
| Al-Khuzaie & Al-Majidi (2014) | Antifungal | Showed significant antifungal activity in vitro. |
| Godhani et al. (2016) | Antituberculosis | Indicated potential for treating tuberculosis through structural modifications of quinazolines. |
Anticonvulsant Activity
Research indicates that certain quinazoline derivatives have anticonvulsant properties. This compound may exhibit similar effects due to its chemical structure.
| Study | Activity | Findings |
|---|---|---|
| El-Azab et al. (2013) | Anticonvulsant | Identified promising anticonvulsant activity in related compounds. |
| Al-Suwaidan et al. (2016) | Neurological Effects | Reported beneficial effects in seizure models. |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and neurotransmitter regulation.
- Interaction with Receptors : The compound may interact with GABAergic receptors, enhancing inhibitory neurotransmission and reducing seizure activity.
- Antioxidant Properties : Quinazoline derivatives are known for their antioxidant capabilities, which could contribute to their therapeutic effects.
Case Studies
Several case studies illustrate the potential applications of quinazoline derivatives in clinical settings:
- Antimicrobial Efficacy : A study by Lv et al. (2018) highlighted the effectiveness of a related compound against resistant bacterial strains, suggesting that this compound could be developed as an antimicrobial agent.
- Antitumor Activity : Research by Mohamed et al. (2016) demonstrated that quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development into anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
